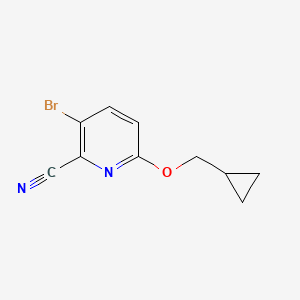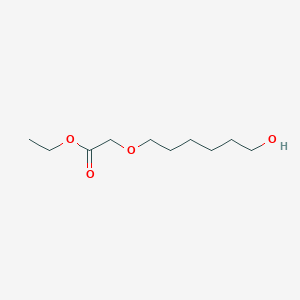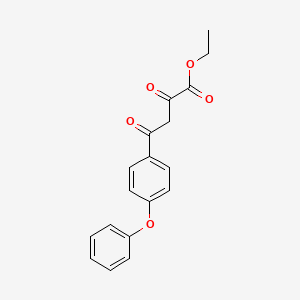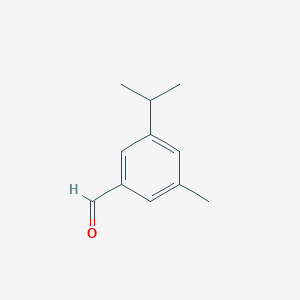
3-Bromo-6-(cyclopropylmethoxy)-2-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-(cyclopropylmethoxy)-2-pyridinecarbonitrile is a chemical compound with the molecular formula C10H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
The synthesis of 3-Bromo-6-(cyclopropylmethoxy)-2-pyridinecarbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.
Analyse Des Réactions Chimiques
3-Bromo-6-(cyclopropylmethoxy)-2-pyridinecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds with this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-6-(cyclopropylmethoxy)-2-pyridinecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-(cyclopropylmethoxy)-2-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparaison Avec Des Composés Similaires
3-Bromo-6-(cyclopropylmethoxy)-2-pyridinecarbonitrile can be compared with other similar compounds, such as:
- 3-Bromo-6-(cyclopropylmethoxy)-2-methylpyridine
- 3-Bromo-6-(cyclopropylmethoxy)-2,4-dimethylpyridine
- 3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine
These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications
Propriétés
Numéro CAS |
1353777-43-1 |
|---|---|
Formule moléculaire |
C10H9BrN2O |
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
3-bromo-6-(cyclopropylmethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H9BrN2O/c11-8-3-4-10(13-9(8)5-12)14-6-7-1-2-7/h3-4,7H,1-2,6H2 |
Clé InChI |
XGLQIVDEXCKDRO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=NC(=C(C=C2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[2-(3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13905832.png)

![2-Bromo-7-chlorofuro[2,3-c]pyridine](/img/structure/B13905842.png)




![4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine;hydrochloride](/img/structure/B13905874.png)
![[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)

![4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13905900.png)

